molecular formula C19H26N2O2 B12110684 Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate

Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate

Cat. No.: B12110684
M. Wt: 314.4 g/mol
InChI Key: VYIIENLPYSUHMS-UHFFFAOYSA-N
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Description

Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the diethylamino and isopropyl groups. The final step involves esterification to introduce the ethyl carboxylate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques further ensures the compound’s purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products:

Scientific Research Applications

Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.

    Industry: The compound’s unique chemical properties make it useful in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • Ethyl 4-(dimethylamino)-quinoline-3-carboxylate
  • Ethyl 4-(diethylamino)-quinoline-3-carboxylate
  • Ethyl 4-(diethylamino)-8-methylquinoline-3-carboxylate

Comparison: Ethyl 4-(diethylamino)-8-isopropylquinoline-3-carboxylate stands out due to the presence of the isopropyl group, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity, biological activity, and overall stability, making it distinct from other similar quinoline derivatives.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

ethyl 4-(diethylamino)-8-propan-2-ylquinoline-3-carboxylate

InChI

InChI=1S/C19H26N2O2/c1-6-21(7-2)18-15-11-9-10-14(13(4)5)17(15)20-12-16(18)19(22)23-8-3/h9-13H,6-8H2,1-5H3

InChI Key

VYIIENLPYSUHMS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C2C=CC=C(C2=NC=C1C(=O)OCC)C(C)C

Origin of Product

United States

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